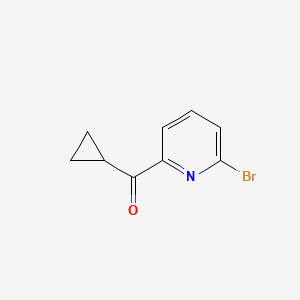
2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide
Descripción general
Descripción
2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide (CFMA) is a molecule composed of an aromatic ring with a chlorine, fluorine and methyl group attached. It is used in a variety of research applications, ranging from organic synthesis to biomedical research. CFMA has been studied extensively in the scientific literature and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Potential
Research by Musso et al. (2003) explored compounds similar to 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide, particularly focusing on their antiinflammatory and analgesic properties. One such compound showed potent analgesic and anti-inflammatory effects without central muscle relaxant activity, highlighting its potential in pain and inflammation management Musso et al., 2003.
Structural Analysis and Hydrogen Bonding
Graham Smith (2014) conducted a study on the crystal structures of similar compounds, revealing two-dimensional layered structures based on cyclic hydrogen-bonded motifs. Such insights are crucial for understanding the molecular interactions and stability of phenoxyacetic acid derivatives Smith, 2014.
Metabolism Studies
Pieper et al. (1993) investigated the metabolism of a structurally related compound by Alcaligenes eutrophus, demonstrating its transformation into different metabolites. This study provides valuable information on the biodegradation and environmental fate of similar chloro-fluorophenoxy compounds Pieper et al., 1993.
Herbicidal Activity
Wang et al. (2012) synthesized and evaluated novel compounds, including those containing fluorine, for their herbicidal activities. They found that the type and position of fluorine on the benzene ring significantly affected the herbicidal activity, suggesting potential agricultural applications for such compounds Wang et al., 2012.
Radiochemical Studies for Medical Imaging
Min Wang et al. (2014) synthesized a compound related to this compound for potential use in PET imaging of EGFR, HER2, and HER3 signaling. This research highlights the application in medical imaging and cancer diagnostics Wang et al., 2014.
Synthesis and Characterization for Antimicrobial Applications
Fuloria et al. (2009) synthesized novel imines and thiazolidinones derived from a similar compound, evaluating their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents Fuloria et al., 2009.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a wide range of physiological processes, including immune response and regulation of inflammation.
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of corticosteroids, given the role of its target enzyme . The downstream effects of this interaction could include alterations in the immune response and inflammation regulation.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 . By interacting with this enzyme, the compound could potentially alter corticosteroid metabolism, leading to changes in immune response and inflammation regulation.
Análisis Bioquímico
Biochemical Properties
2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with corticosteroid 11-beta-dehydrogenase isozyme 1, an enzyme involved in the metabolism of corticosteroids . The nature of this interaction suggests that this compound may influence the enzyme’s activity, potentially affecting the conversion of active corticosteroids to their inactive forms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can impact cell signaling by modulating the activity of key signaling proteins, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to bind to corticosteroid 11-beta-dehydrogenase isozyme 1, inhibiting its activity . This inhibition can lead to an accumulation of active corticosteroids, which in turn affects various physiological processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects on liver and kidney function, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects. Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution within tissues can also affect its overall efficacy and potential for causing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. This subcellular localization can influence the compound’s efficacy and potential for causing cellular effects.
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBNGANQFLQYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Isonicotinoylpiperidin-4-yl)methyl]amine](/img/structure/B1394014.png)


![N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394018.png)
![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)
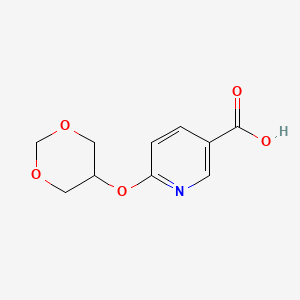
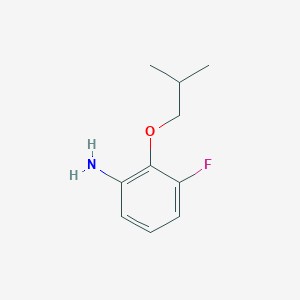
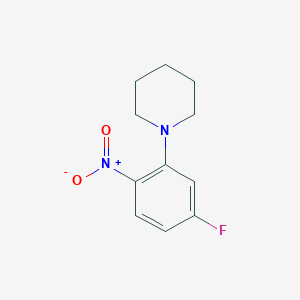
![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
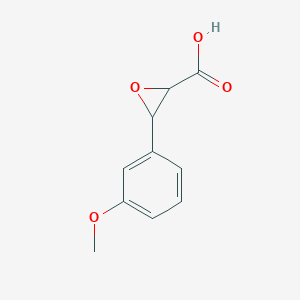
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)
